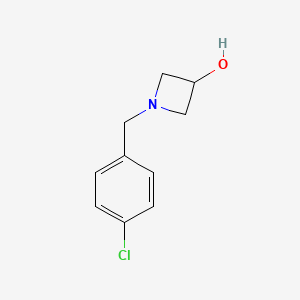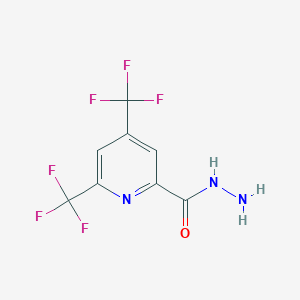
4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide” is a chemical compound that contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains two trifluoromethyl groups (-CF3) and a carbohydrazide group (-CONHNH2).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine to form the carbohydrazide .Molecular Structure Analysis
The molecular structure would be based on a pyridine ring, with trifluoromethyl groups attached at the 4 and 6 positions, and a carbohydrazide group at the 2 position. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carbohydrazide group could react with aldehydes or ketones to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl groups would likely make the compound more lipophilic, while the carbohydrazide group could participate in hydrogen bonding .作用機序
The mechanism of action of 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide is not fully understood, but it is believed to act as a Lewis acid, which can accept an electron pair from a Lewis base. This property makes this compound useful in various chemical reactions, including catalysis and organic synthesis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, preliminary studies have shown that this compound has low toxicity and does not exhibit any significant adverse effects on living organisms.
実験室実験の利点と制限
One of the main advantages of using 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide in laboratory experiments is its excellent electron-transport properties, which make it useful in the development of organic electronic devices. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide. One area of interest is in the development of new organic electronic devices, such as organic field-effect transistors and organic solar cells. Additionally, this compound could be further studied for its potential use as a fluorescent probe for detecting other types of molecules in solution. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis and organic synthesis.
合成法
The synthesis of 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide involves a multi-step reaction process that begins with the reaction of 4,6-dichloro-2-trifluoromethylpyridine with hydrazine hydrate to form 4,6-dichloro-2-pyridinecarbohydrazide. This intermediate is then reacted with trifluoroacetic anhydride to produce this compound.
科学的研究の応用
4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic electronics, where this compound has been found to exhibit excellent electron-transport properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in solution.
Safety and Hazards
特性
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)3-1-4(6(18)17-15)16-5(2-3)8(12,13)14/h1-2H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHPADYKWHQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




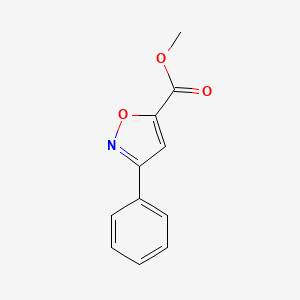
![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
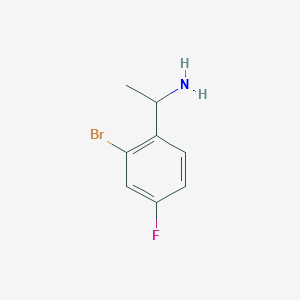
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
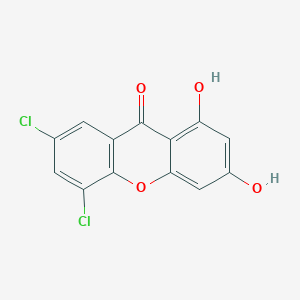
![5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B6590506.png)
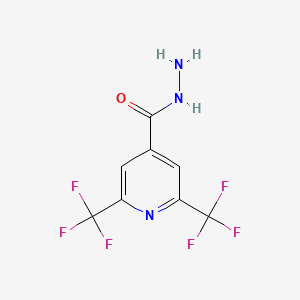

![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)
